3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid
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Overview
Description
3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of 153.135 g/mol It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of 3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-methyl-2-oxazoline with acrolein in the presence of a base, followed by oxidation to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the oxazole ring can be modified by introducing different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid can be compared with other similar compounds, such as:
4-methyl-1,3-oxazole: This compound shares the oxazole ring but lacks the prop-2-enoic acid moiety, resulting in different chemical and biological properties.
2-methyl-1,3-oxazole: Similar to the above, but with a methyl group at a different position, leading to variations in reactivity and applications.
3-(4-methyl-1,3-thiazol-2-yl)prop-2-enoic acid: This compound contains a thiazole ring instead of an oxazole ring, which can significantly alter its chemical behavior and biological activity.
Properties
IUPAC Name |
3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-5-4-11-6(8-5)2-3-7(9)10/h2-4H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCXZYRHHZVFOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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